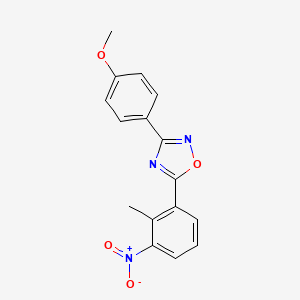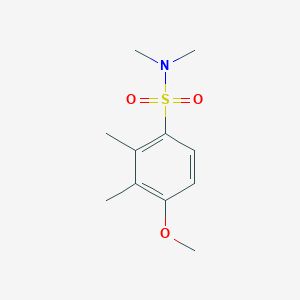
1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves complex reactions including Strecker reactions, ring expansions, and cyclization processes. For example, the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines through a [1,4]-sigmatropic rearrangement of nitrile-stabilized ammonium ylides provides insights into the synthetic routes that might be applicable to our compound of interest (Pacheco & Opatz, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through crystallographic studies. For instance, the crystal structures of isoquinoline derivatives with nitrobenzoic acid reveal the importance of hydrogen bonding between the carboxy O atom and a base N atom, which could also be relevant to the structure of 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (Gotoh & Ishida, 2015, 2020).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives, such as the synthesis of fused benzimidazoles through heating o-halonitrobenzenes with tetrahydroisoquinolines, highlight the reactivity and potential transformations of our compound (Nguyen, Ermolenko, & Al‐Mourabit, 2016). These reactions often involve nitration, cyclization, and redox processes that are crucial for the synthesis and modification of complex organic molecules.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. Although specific data on 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is not directly available, studies on related compounds provide insights. Crystallographic studies reveal the significance of hydrogen bonding and molecular packing, which can affect the solubility and melting points of these compounds (Gotoh & Ishida, 2015, 2020).
Chemical Properties Analysis
The chemical properties of 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can be inferred from related studies. The presence of a nitro group and a benzoyl group attached to the tetrahydroquinoline core suggests that this compound would exhibit electrophilic and possibly nucleophilic reaction sites. The nitro group is a known activator for various chemical reactions, including reduction and nucleophilic substitution reactions. Similarly, the benzoyl group could undergo reactions typical of carboxylic acid derivatives, such as amidation and esterification (Nguyen, Ermolenko, & Al‐Mourabit, 2016).
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Crystal Structures
Research has shown that hydrogen-bonded compounds involving quinoline derivatives, such as 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, play a significant role in establishing crystal structures. Studies on compounds formed with chloro- and nitro-substituted benzoic acids have provided insights into the importance of pKa in determining crystal structures, highlighting the short hydrogen bonds between carboxy/carboxylate oxygen atoms and nitrogen atoms of the base molecules (Ishida, 2021).
Chemical Sensing
Pyridine-ring containing twisttetraazaacenes have been developed for highly selective and sensitive detection of nitro compounds, such as picric acid, demonstrating the potential of quinoline derivatives in chemical sensing applications. These compounds exhibit significant fluorescence quenching efficiency and a low detection limit, pointing to their utility in sensing technologies (Yu et al., 2017).
Synthesis and Reactivity
The reactivity and synthesis of quinoline derivatives have been extensively studied, with findings on the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines through nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. These studies open pathways for the development of new compounds with potential biological or chemical applications (Khodair et al., 1999).
Corrosion Inhibition
Research into 8-hydroxyquinoline derivatives has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These studies not only offer insights into the synthesis and characterization of these compounds but also demonstrate their potential in industrial applications for protecting metal surfaces against corrosion (Rbaa et al., 2019).
Propiedades
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-8-7-12(10-15(13)19(21)22)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKRPGVZMRSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644447 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)